2-(3-Methylpyrazin-2-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

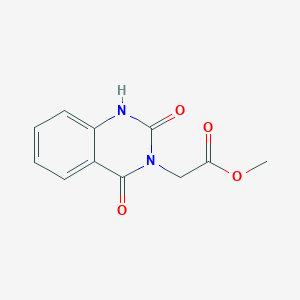

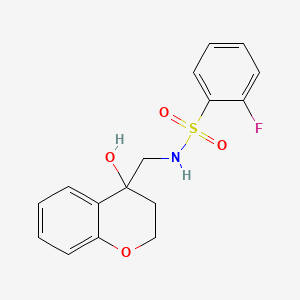

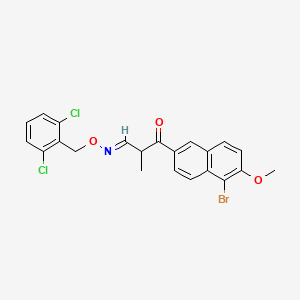

“2-(3-Methylpyrazin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H7N3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a methyl group and an acetonitrile group attached to it . The InChI code for the compound is 1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 133.15 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 49.6 Ų .Applications De Recherche Scientifique

Cytochrome P450 and Toxicology

Feierman and Cederbaum (1989) explored the role of cytochrome P-450 IIE1 and catalase in the oxidation of acetonitrile to cyanide, highlighting the biochemical process by which acetonitrile toxicity occurs. Their research suggests that the cytochrome P450 system, particularly the P-450 IIE1 isozyme, plays a crucial role in this oxidation process, which is relevant to understanding acetonitrile's toxicological profile and its interaction with biological systems (Feierman & Cederbaum, 1989).

Inorganic Chemistry and Photochemistry

In the domain of inorganic chemistry, Hecker, Fanwick, and McMillin (1991) provided evidence for dissociative photosubstitution reactions of acetonitrile-containing ruthenium complexes. Their work demonstrates the ligand substitution reaction under irradiation, contributing to the understanding of reaction mechanisms in metal complexes and the role of acetonitrile as a ligand (Hecker, Fanwick, & McMillin, 1991).

Luminescence and Coordination Chemistry

Piguet et al. (1996) delved into the synthesis and structural properties of lanthanide podates, focusing on their photophysical properties. Their research on heterodinuclear complexes involving acetonitrile reveals insights into the design of luminescent materials with potential applications in sensors and optical devices (Piguet et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-methylpyrazin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREORYDCTFSZDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

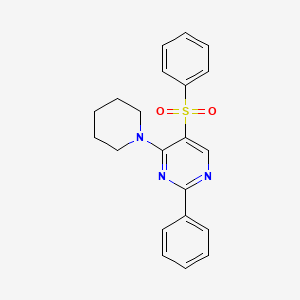

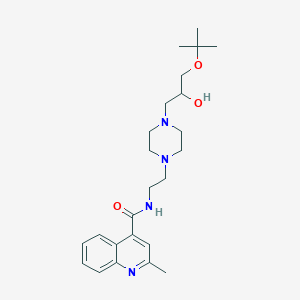

![8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2998562.png)

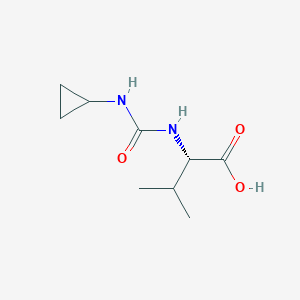

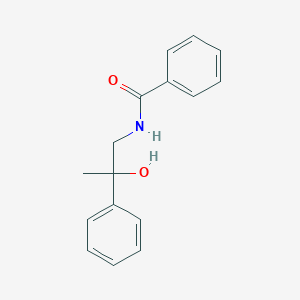

![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)

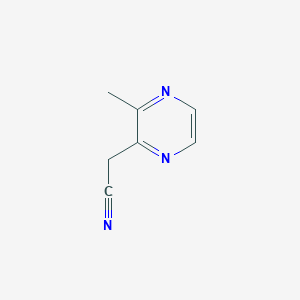

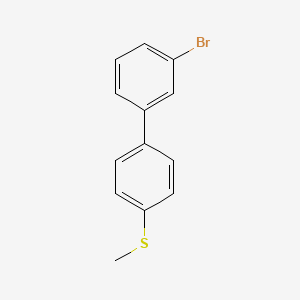

![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)